molecular formula C10H13ClN2O2 B1524300 tert-Butyl (4-chloropyridin-3-yl)carbamate CAS No. 1068976-14-6

tert-Butyl (4-chloropyridin-3-yl)carbamate

Cat. No. B1524300
M. Wt: 228.67 g/mol
InChI Key: SJYRXORHRXUREX-UHFFFAOYSA-N
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Description

“tert-Butyl (4-chloropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of “tert-Butyl (4-chloropyridin-3-yl)carbamate” involves several steps. In one method, sodium hydride is reacted with the compound in N,N-dimethyl-formamide at 0°C for 1 hour under an inert atmosphere . This is followed by the addition of 2,5-dimethoxybenzyl chloride at 0 - 20°C for 14 hours .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-chloropyridin-3-yl)carbamate” can be represented by the InChI code: 1S/C10H13ClN2O2/c1-10(2,3)16-9(15)14-7-4-5-13-8(11)6-7/h4-5H,1-3H3,(H,13,14,15) .


Chemical Reactions Analysis

The compound is used in various chemical reactions. For instance, it can react with sodium hydride in N,N-dimethyl-formamide; mineral oil at 0℃ for 1h under an inert atmosphere . It can also react with tetrakis (triphenylphosphine) palladium (0); potassium carbonate; in water; N,N-dimethyl-formamide; at 130℃ for 1.5h under an inert atmosphere .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 228.68 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds

    • tert-Butyl (4-chloropyridin-3-yl)carbamate plays a crucial role in the one-pot tandem palladium-catalyzed synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating its utility in the preparation of complex organic compounds from commercially available materials (Scott, 2006).
  • Crystallographic Studies

    • The compound has been studied in its role in forming isostructural families of compounds, where it contributes to the understanding of molecular interactions, such as hydrogen and halogen bonding (Baillargeon et al., 2017).
  • Photocatalysis and Chemical Synthesis

    • It has been used in photoredox-catalyzed amination processes, highlighting its relevance in photocatalysis and the synthesis of 3-aminochromones under mild conditions, which broadens its applications in chemical synthesis (Wang et al., 2022).
  • Molecular Structure and Hydrogen Bonding

    • Studies on carbamate derivatives including tert-butyl compounds have provided insights into the molecular structure, hydrogen bonding, and crystal packing of these chemicals, which are essential for understanding their behavior in various applications (Das et al., 2016).
  • Regioselective Lithiation

    • The substance is instrumental in the lithiation of related compounds, which is a key process in organic synthesis, particularly in the creation of substituted derivatives (Smith et al., 2013).
  • Synthetic Methodology Development

    • Its derivatives have been used in the development of synthetic methodologies, such as the preparation of enantioselective compounds and exploration of reaction mechanisms (Li et al., 2015).
  • Antimicrobial Activity Studies

    • Research involving tert-butyl substituted carbamates has extended to the development of compounds with potential antimicrobial properties (Pujari et al., 2019).

Safety And Hazards

The compound is classified as a warning hazard. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(4-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYRXORHRXUREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679670
Record name tert-Butyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-chloropyridin-3-yl)carbamate

CAS RN

1068976-14-6
Record name tert-Butyl (4-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-chloropyridine (6.56 g, 51 mmol) in THF (46 mL) is added 2 M NaHMDS in THF (50 mL, 100 mmol). After stirring at rt for 15 min BOC2O (10.1 g, 46.4 mmol) in THF (26 mL) is added in one portion and the mixture is stirred for 3 h at rt. 0.1% aqueous HCl (590 mL) is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel chromatography eluting with 0-50% EtOAc in heptane to afford (4-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (6.78 g, 76%). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 9.38 (ms 1H), 8.23 (d, 1H), 7.30 (dd, 1H), 6.85 (broad s, 1H), 1.57 (s, 9H).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
590 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Wilson, AJ Rosenberg, L Kaminsky… - The Journal of Organic …, 2014 - ACS Publications
… To an oven-dried Schlenk tube equipped with a stir bar were added copper(I) iodide (10 mol %), potassium phosphate (2 equiv), tert-butyl-4-chloropyridin-3-yl carbamate 1 (1 equiv), …
Number of citations: 20 pubs.acs.org
I Ahmed - 2015 - search.proquest.com
Organometallic chemistry provides valuable tools for the formation of carbon-carbon and carbon-heteroatom bonds that would otherwise require multiple steps and resources to achieve …
Number of citations: 4 search.proquest.com

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